
(S)-3-(1-Aminopropyl)-2-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3-(1-Aminopropyl)-2-methylaniline is a chiral amine compound with significant applications in various fields, including medicinal chemistry and organic synthesis. The compound’s structure consists of a 2-methylaniline core with an (S)-1-aminopropyl substituent at the third position, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-(1-Aminopropyl)-2-methylaniline typically involves the following steps:
Starting Material: The synthesis begins with 2-methylaniline.
Alkylation: The 2-methylaniline undergoes alkylation with a suitable alkylating agent, such as (S)-1-chloropropane, in the presence of a base like sodium hydride or potassium carbonate.
Reduction: The resulting intermediate is then subjected to reduction using a reducing agent like lithium aluminum hydride or sodium borohydride to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and other advanced techniques may also be employed to achieve large-scale production.
化学反应分析
Types of Reactions: (S)-3-(1-Aminopropyl)-2-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding imines or nitriles.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: The amino group in this compound can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted aniline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Imines, nitriles.
Reduction: Amine derivatives.
Substitution: Substituted aniline derivatives.
科学研究应用
(S)-3-(1-Aminopropyl)-2-methylaniline has diverse applications in scientific research, including:
Medicinal Chemistry: The compound serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Biological Studies: The compound’s chiral nature makes it valuable in studying enantioselective reactions and chiral recognition processes.
Industrial Applications: It is employed in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of (S)-3-(1-Aminopropyl)-2-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. In medicinal chemistry, it may act as an agonist or antagonist at specific receptor sites, modulating biological pathways and exerting therapeutic effects.
相似化合物的比较
(S)-1-Aminopropyl phosphonic acid: A chiral compound used as a chelating agent and sequestering agent in various industrial applications.
(S)-1-Phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxamide: A potent N-methyl-D-aspartic acid receptor antagonist designed based on a novel conformational restriction method.
Uniqueness: (S)-3-(1-Aminopropyl)-2-methylaniline is unique due to its specific substitution pattern on the aniline ring, which imparts distinct chemical and biological properties. Its chiral nature and the presence of both amino and methyl groups make it a versatile intermediate in various synthetic and research applications.
属性
分子式 |
C10H16N2 |
|---|---|
分子量 |
164.25 g/mol |
IUPAC 名称 |
3-[(1S)-1-aminopropyl]-2-methylaniline |
InChI |
InChI=1S/C10H16N2/c1-3-9(11)8-5-4-6-10(12)7(8)2/h4-6,9H,3,11-12H2,1-2H3/t9-/m0/s1 |
InChI 键 |
OFFSMAVOGRUKMR-VIFPVBQESA-N |
手性 SMILES |
CC[C@@H](C1=C(C(=CC=C1)N)C)N |
规范 SMILES |
CCC(C1=C(C(=CC=C1)N)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


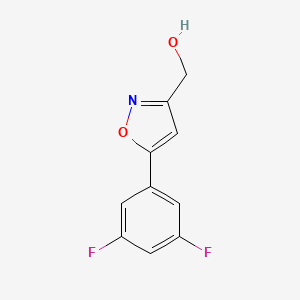
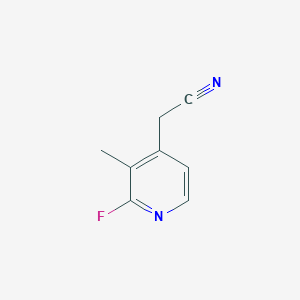

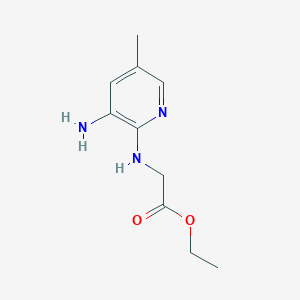
![(5-Methoxypyrazolo[1,5-a]pyridin-3-yl)methanamine](/img/structure/B12974051.png)
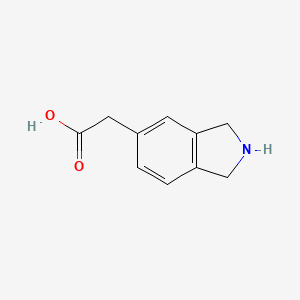
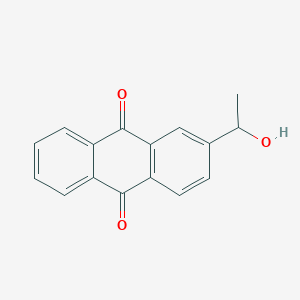

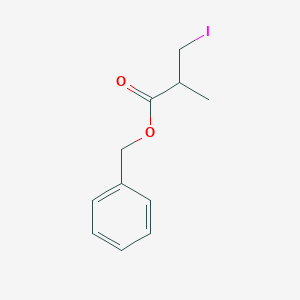

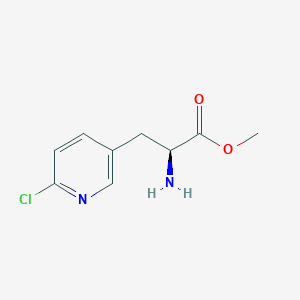
![2-(6-Bromoimidazo[1,2-a]pyridin-3-yl)morpholine](/img/structure/B12974083.png)


